molecular formula C11H6Cl2N2S B1614919 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 637015-80-6

2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B1614919
CAS RN: 637015-80-6
M. Wt: 269.1 g/mol
InChI Key: QUKXPETXDIENML-UHFFFAOYSA-N
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Description

“2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile” is a chemical compound with the molecular formula C11H6Cl2N2S . It is a derivative of acetonitrile, which is a colorless liquid used in many chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a dichlorophenyl group and an acetonitrile group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile” is 269.15 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Electrochemical Studies and Polymer Synthesis

One application involves the use of acetonitrile as a solvent in the electrochemical copolymerization processes. For instance, novel monomers have been used for polymerization in acetonitrile solutions, showcasing the potential of such compounds in developing materials with improved optical and electrochromic properties (Soylemez et al., 2015).

Antimicrobial Agents

Compounds similar to 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile have been synthesized for their potential use as antimicrobial agents. Research into the synthesis of formazans from related chemical structures demonstrates moderate activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial treatments (Sah et al., 2014).

Chemotherapy against Tropical Diseases

Research into metal-based chemotherapy against tropical diseases has led to the synthesis of new compounds by reacting with acetonitrile. These studies focus on the development of novel treatments for diseases such as Chagas disease, with compounds showing significantly higher growth inhibitory activity than their parental compounds (Navarro et al., 2000).

Photochemical and Conductive Properties

The synthesis and study of Re(I) tricarbonyl complexes with thione and thiazol-2-ylidene ligands in acetonitrile have explored solvent-dependent ligand substitution. This research contributes to the understanding of photochemical properties and the design of materials with specific conductive and photoactivated properties (Stout et al., 2020).

Novel Synthesis Techniques

Innovative synthesis techniques involving acetonitrile have led to the creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. These methods demonstrate the versatility of acetonitrile in facilitating chemical reactions under mild conditions, highlighting its role in synthetic organic chemistry (Reddy et al., 2012).

properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKXPETXDIENML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352003
Record name 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

637015-80-6
Record name 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
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2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile

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